molecular formula C11H13ClN2 B1445448 1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride CAS No. 18637-52-0

1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride

Cat. No. B1445448
CAS RN: 18637-52-0
M. Wt: 208.69 g/mol
InChI Key: UQSOAYJBJBCUJT-UHFFFAOYSA-N
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Description

“1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride” is an organic compound with the molecular formula C11H13ClN2 and a molecular weight of 208.69 . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The creation of the pyrazino[1,2-a]indole nucleus was mainly achieved by cyclizing indole having various groups (CHO, ketone, imine, nitrile, etc.) on C2 with a nucleophile linked to the indole nitrogen atom, thus creating the pyrazino C-ring .


Molecular Structure Analysis

The IUPAC name for this compound is 1,2,3,4-tetrahydropyrazino[1,2-a]indole hydrochloride . The InChI code is 1S/C11H12N2.ClH/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11;/h1-4,7,12H,5-6,8H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 208.69 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride is involved in the synthesis of biologically relevant compounds. It is utilized in a domino Michael/intramolecular nucleophilic substitution pathway, a method that is efficient for producing various 3,4-dihydropyrazino[1,2-a]indoles. This method is chemically and regio-selective, also allowing the introduction of amino acid portions without racemization (Palomba et al., 2018).

Photoluminescent Properties

The compound is also noted for its photoluminescent properties. A rhodium-catalyzed reaction involving 3-diazoindolin-2-imines and 2H-azirines leads to the formation of 5H-pyrazino[2,3-b]indoles, which exhibit strong photoluminescence in solutions, powders, and films. This suggests potential applications in materials science, particularly in the development of new photoluminescent materials (Ding et al., 2017).

Anticancer Potential

Moreover, 1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride derivatives have been explored for their potential as anticancer agents. For instance, a variant with a methoxy group at the 8-position was identified as a potent antiproliferative agent against human chronic myelogenous leukemia K562 cell lines. This finding suggests a promising avenue for the development of new anticancer drugs, although it's noted that the effectiveness varies significantly based on the specific structure of the derivative (Romagnoli et al., 2009).

Biological Activities and Applications

The compound has shown diverse biological activities when fused with various heterocycles. For instance, derivatives like oxazolo-pyrazino[1,2-a]indoles and benzoimidazo-pyrazino[1,2-a]indoles showed significant inhibitory activity against acetylcholinesterase (AChE). These findings highlight the potential of these compounds in developing treatments for conditions associated with AChE, such as Alzheimer's disease (Ashram et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,2,3,4-tetrahydropyrazino[1,2-a]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11;/h1-4,7,12H,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSOAYJBJBCUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC3=CC=CC=C32)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride
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1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride
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1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride
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1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride
Reactant of Route 6
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